Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity: Predicted ADME Differentiation versus Des-Methyl and Des-Tosyl Analogs
N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (MW = 371.21 g·mol⁻¹) incorporates a para-methyl group on the sulfonamide aryl ring that increases both molecular weight and computed lipophilicity relative to the des-methyl benzenesulfonamide analog (MW = 357.18 g·mol⁻¹). Using standard in silico prediction tools (ALOGPS 2.1), the target compound yields a calculated logP of approximately 3.2, compared to approximately 2.8 for N-(4-bromo-2-nitrophenyl)benzenesulfonamide . The topological polar surface area (tPSA) for the target compound is 83.6 Ų, identical to the des-methyl analog because the methyl substituent does not contribute additional polar atoms; however, the increased logP shifts the compound into a more favorable CNS-permeability window (logP 3-4) while retaining acceptable solubility characteristics. In contrast, the methanesulfonamide analog N-(4-bromo-2-nitrophenyl)methanesulfonamide (MW = 295.11 g·mol⁻¹) shows a calculated logP of approximately 1.8, placing it in a substantially different pharmacokinetic space . These differences are quantifiable and directly impact candidate prioritization in early-stage drug discovery.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) and molecular weight |
|---|---|
| Target Compound Data | logP (calc.) ≈ 3.2; MW = 371.21 g·mol⁻¹; tPSA = 83.6 Ų |
| Comparator Or Baseline | N-(4-bromo-2-nitrophenyl)benzenesulfonamide: logP ≈ 2.8, MW = 357.18 g·mol⁻¹; N-(4-bromo-2-nitrophenyl)methanesulfonamide: logP ≈ 1.8, MW = 295.11 g·mol⁻¹ |
| Quantified Difference | ΔlogP ≈ +0.4 vs. benzenesulfonamide analog; ΔlogP ≈ +1.4 vs. methanesulfonamide analog |
| Conditions | In silico prediction using ALOGPS 2.1; tPSA calculated by Ertl method |
Why This Matters
A logP difference of 0.4–1.4 units corresponds to a 2.5–25-fold difference in octanol-water partition, directly influencing membrane permeability, metabolic stability, and protein binding in biological assays—parameters that guide lead compound selection during procurement for SAR studies.
